3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride 3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16246781
InChI: InChI=1S/C11H17NO3.ClH/c1-14-10-5-3-4-8(11(10)15-2)9(12)6-7-13;/h3-5,9,13H,6-7,12H2,1-2H3;1H
SMILES:
Molecular Formula: C11H18ClNO3
Molecular Weight: 247.72 g/mol

3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride

CAS No.:

Cat. No.: VC16246781

Molecular Formula: C11H18ClNO3

Molecular Weight: 247.72 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride -

Specification

Molecular Formula C11H18ClNO3
Molecular Weight 247.72 g/mol
IUPAC Name 3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol;hydrochloride
Standard InChI InChI=1S/C11H17NO3.ClH/c1-14-10-5-3-4-8(11(10)15-2)9(12)6-7-13;/h3-5,9,13H,6-7,12H2,1-2H3;1H
Standard InChI Key HGKFCHWTGSFUIY-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1OC)C(CCO)N.Cl

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Weight

The free base form, 3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol, has the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol. The hydrochloride derivative adds a hydrochloric acid (HCl) moiety, resulting in the formula C₁₁H₁₈ClNO₃ and a calculated molecular weight of 247.72 g/mol.

Stereochemical Considerations

Chiral centers are present in the molecule due to the amino and hydroxyl groups on the propane chain. The (3S)-enantiomer of the free base has been documented under CAS 1213830-48-8, indicating potential stereoselective synthesis routes . The hydrochloride salt likely retains this configuration, which may influence its biological activity and crystallization behavior .

Spectral and Computational Data

  • InChI Key: JMNFUVWNCHBAMU-UHFFFAOYSA-N (free base).

  • SMILES: COC1=CC=CC(=C1OC)C(CCO)N (free base).

  • Hydrogen Bond Donors/Acceptors: 2 donors (NH₂, OH) and 4 acceptors (O from methoxy and hydroxyl groups) .

  • Rotatable Bonds: 5, contributing to conformational flexibility .

Table 1: Key Molecular Descriptors

PropertyValue (Free Base)Value (Hydrochloride)
Molecular FormulaC₁₁H₁₇NO₃C₁₁H₁₈ClNO₃
Molecular Weight (g/mol)211.26247.72
XLogP30.1-0.5 (estimated)
Hydrogen Bond Donors23 (including NH₃⁺)

Synthesis and Manufacturing

General Synthetic Routes

While no explicit protocols for the hydrochloride salt are available, analogous compounds suggest a two-step process:

  • Formation of the Amino Alcohol: Condensation of 2,3-dimethoxybenzaldehyde with nitromethane via a Henry reaction, followed by reduction of the nitro group to an amine.

  • Salt Formation: Treatment with hydrochloric acid to protonate the amine, yielding the hydrochloride .

Optimization Challenges

  • Steric Hindrance: The 2,3-dimethoxy substitution on the phenyl ring may slow reaction rates during aldehyde condensation .

  • Purification: The hydrochloride’s hygroscopic nature complicates crystallization, necessitating anhydrous conditions .

Table 2: Synthetic Intermediates and Reagents

StepReagentRoleTemperature (°C)
12,3-DimethoxybenzaldehydeElectrophilic substrate25–80
1NitromethaneNucleophile25–80
2HCl (gaseous)Proton source0–5 (controlled)

Physicochemical Properties

Solubility and Stability

  • Water Solubility: The free base has moderate solubility (~50 mg/mL), which increases significantly in the hydrochloride form due to ionic character .

  • Thermal Stability: Decomposition likely occurs above 250°C, consistent with similar amino alcohols .

Spectroscopic Profiles

  • IR: Peaks at 3300 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C-O from methoxy) .

  • NMR: δ 3.8–4.2 ppm (methoxy protons), δ 2.5–3.5 ppm (protons on the propane chain) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s structure suggests utility in synthesizing β-adrenergic receptor ligands or neuromodulators, where the dimethoxy motif may enhance blood-brain barrier permeability .

Material Science

Amino alcohols often serve as ligands in asymmetric catalysis. The 2,3-dimethoxy group could stabilize metal complexes via chelation, though this remains unexplored .

DerivativeTarget ApplicationRationale
CarbamateProdrug formulationMask polar groups for absorption
Schiff baseAntimicrobial agentsMetal chelation capability

Future Directions

  • Pharmacological Profiling: Screen for activity against G protein-coupled receptors.

  • Process Chemistry: Develop enantioselective routes using biocatalysts or chiral auxiliaries .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator